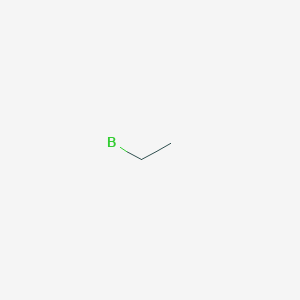
Borane, ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane, ethyl- (also known as triethylborane) is an organoborane compound with the chemical formula (C2H5)3B. It is a colorless, pyrophoric liquid that ignites spontaneously in air. This compound is soluble in organic solvents such as tetrahydrofuran and hexane . Triethylborane is primarily used as an initiator in radical reactions and has applications in various fields including chemistry, biology, and industry .
Preparation Methods
Triethylborane is typically prepared by the reaction of trimethyl borate with triethylaluminium: [ \text{Et}_3\text{Al} + (\text{MeO})_3\text{B} \rightarrow \text{Et}_3\text{B} + (\text{MeO})_3\text{Al} ] This reaction yields triethylborane and trimethylaluminium . Industrial production methods often involve the use of boron trihalides and alkylating agents under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Triethylborane undergoes various types of chemical reactions, including:
Oxidation: It reacts with oxygen to form boron oxides.
Reduction: It can reduce metal enolates to enoxytriethylborates, which can be further alkylated.
Substitution: It participates in hydroboration reactions with alkenes, forming organoborane compounds that can be oxidized to alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation and metal enolates for reduction. Major products formed from these reactions include alcohols, enoxytriethylborates, and boron oxides .
Scientific Research Applications
Triethylborane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of triethylborane involves its ability to act as a Lewis acid, accepting electrons from other molecules. In hydroboration reactions, it adds to alkenes in an anti-Markovnikov manner, where the boron atom attaches to the less substituted carbon of the double bond . This results in the formation of organoborane compounds, which can be further oxidized to alcohols .
Comparison with Similar Compounds
Triethylborane is unique among organoborane compounds due to its high reactivity and pyrophoric nature. Similar compounds include:
Trimethylborane: Another trialkylborane with similar reactivity but different alkyl groups.
Diborane: A simpler borane compound that is also highly reactive and used in hydroboration reactions.
Disiamylborane: A dialkylborane used in selective hydroboration reactions.
Triethylborane stands out due to its specific applications in radical reactions and as an ignition source in aerospace applications .
Properties
CAS No. |
25070-50-2 |
|---|---|
Molecular Formula |
C2H5B |
Molecular Weight |
39.87 g/mol |
InChI |
InChI=1S/C2H5B/c1-2-3/h2H2,1H3 |
InChI Key |
VABNKPWLESVOJG-UHFFFAOYSA-N |
Canonical SMILES |
[B]CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















